

Technical Monograph: Structural & Functional Analysis of Z-Gly-Pro-Ala-OH

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Compound of Interest

Compound Name: Z-Gly-pro-ala-OH

CAS No.: 5891-41-8

Cat. No.: B1639275

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Executive Summary

Z-Gly-Pro-Ala-OH (CAS: 5891-41-8) is a synthetic N-protected tripeptide derivative primarily utilized as a chromogenic or fluorogenic substrate model in the study of collagenolytic enzymes, specifically Clostridial collagenase (Clostridiopeptidase A). Its structural significance lies in the Gly-Pro motif, which mimics the repetitive sequence of natural collagen, and the N-terminal Z (Carbobenzoxy) group, which confers stability against non-specific aminopeptidases while facilitating hydrophobic interaction within enzyme active sites.

This guide details the molecular structure, a validated synthesis protocol designed to retain the acid-stable Z-group, and the mechanistic basis of its interaction with metalloproteases.

Molecular Architecture & Physicochemical Profile[1]

The molecule comprises three distinct functional domains: the hydrophobic protecting group (Z), the rigid turn-inducing core (Gly-Pro), and the C-terminal recognition residue (Ala).

Structural Specifications

Parameter	Technical Specification
IUPAC Name	(2S)-2-[[[(2S)-1-[2-(benzyloxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid
Common Name	Z-Gly-Pro-Ala-OH
CAS Number	5891-41-8
Molecular Formula	C ₁₈ H ₂₃ N ₃ O ₆
Molecular Weight	377.39 g/mol
Sequence	Z-Glycine-Proline-Alanine-OH
Stereochemistry	L-Proline, L-Alanine (Glycine is achiral)
Solubility	Soluble in organic solvents (DMSO, DMF, Methanol); limited solubility in water unless pH adjusted.[1]

Structural Logic

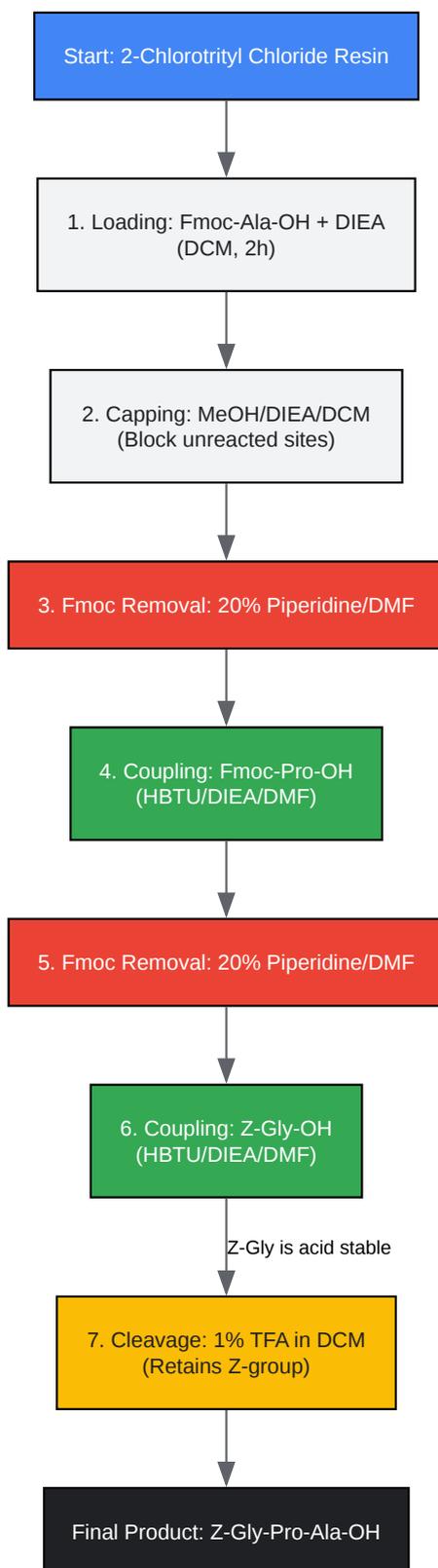
- Z-Group (Benzyloxycarbonyl):** Protects the N-terminus from degradation by exopeptidases and increases the lipophilicity of the substrate, enhancing affinity for the hydrophobic pockets (S subsites) of proteases.
- Proline (P2 position):** The pyrrolidine ring restricts conformational freedom, forcing the peptide backbone into a specific geometry (often a polyproline II helix or β -turn) favored by collagenases.
- Alanine (P1' position):** Provides a small, non-polar side chain that fits well into the S1' subsite of many metalloproteases.

Validated Synthesis Protocol (Solid-Phase Strategy)

To synthesize **Z-Gly-Pro-Ala-OH** with high purity, a Solid-Phase Peptide Synthesis (SPPS) approach using 2-Chlorotrityl Chloride (2-CTC) Resin is recommended.

Why this protocol? Standard Wang resin requires high concentrations of TFA for cleavage, which might degrade sensitive moieties or cause side reactions. The 2-CTC resin allows cleavage of the peptide from the solid support using extremely mild acid (1% TFA), leaving the N-terminal Z-group intact (as the Z-group requires strong acids like HBr or hydrogenolysis for removal).

Workflow Diagram



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Figure 1: Optimized SPPS workflow using acid-sensitive resin to preserve the N-terminal Z-protection.

Step-by-Step Methodology

- Resin Loading: Swell 2-CTC resin in Dichloromethane (DCM). Add Fmoc-Ala-OH (1.2 eq) and Diisopropylethylamine (DIEA, 4 eq). Agitate for 2 hours.
- Capping: Add Methanol (1 mL) to the reaction vessel to cap unreacted chloride linkers. Wash resin 3x with DMF.
- Elongation Cycle 1 (Proline):
 - Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Wash.
 - Coupling: Activate Fmoc-Pro-OH (3 eq) with HBTU (2.9 eq) and DIEA (6 eq). Add to resin. Agitate 1 hour.
- Elongation Cycle 2 (Glycine - Critical Step):
 - Deprotection: Remove Fmoc from Proline.
 - Coupling: Do not use Fmoc-Gly-OH. Instead, couple Z-Gly-OH (Benzyloxycarbonyl-Glycine) using the same activation chemistry. This permanently installs the Z-group.
- Cleavage: Wash resin with DCM. Treat with 1% TFA in DCM (v/v) for 10 x 2 minutes. Filter into a flask containing pyridine (to neutralize TFA immediately).
- Isolation: Concentrate the filtrate. Precipitate in cold diethyl ether. Centrifuge and dry.

Biological Application: Collagenase Substrate Specificity

Z-Gly-Pro-Ala-OH is designed to probe the active site of bacterial collagenases (*Clostridium histolyticum*). These enzymes are unique in their ability to cleave the triple-helical region of collagen at the -X-Gly-Pro- bond.

Mechanistic Interaction

While natural collagen is a long polymer, **Z-Gly-Pro-Ala-OH** serves as a "minimal substrate" or competitive inhibitor depending on the specific collagenase isoform (ColG vs ColH).

- Recognition: The enzyme's active site recognizes the Gly-Pro sequence.
- Binding: The Z-group occupies the non-primed (S) subsites, mimicking the upstream peptide chain.
- Hydrolysis: Bacterial collagenase typically hydrolyzes the bond preceding the Glycine or between Gly-Pro in longer chains. However, in this short tripeptide, the free C-terminal carboxylate can alter binding kinetics, often making it a weak substrate or a specific inhibitor used to map the S1-S2 pockets.

Enzymatic Pathway Diagram



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Figure 2: Schematic of the enzymatic hydrolysis pathway for **Z-Gly-Pro-Ala-OH** by metalloproteases.

Analytical Quality Control

To ensure the integrity of **Z-Gly-Pro-Ala-OH** for research use, the following QC parameters must be met:

Test	Method	Acceptance Criteria
Identity	Mass Spectrometry (ESI-MS)	[M+H] ⁺ = 378.4 ± 1 Da
Purity	RP-HPLC (C18 Column)	> 95% (214 nm)
Structure	¹ H-NMR (DMSO-d ₆)	Confirmation of Z-aromatic protons (7.3 ppm) and Pro/Ala signals.
Appearance	Visual Inspection	White to off-white lyophilized powder

References

- PubChem. (n.d.).^[1] **Z-Gly-Pro-Ala-OH** (Compound). National Library of Medicine.^[1] Retrieved from [\[Link\]](#)^[1]
- Eckhard, U., et al. (2011). Structural Basis for Activity Regulation and Substrate Preference of Clostridial Collagenases G, H, and T. Journal of Biological Chemistry. Retrieved from [\[Link\]](#)

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Sources

- 1. Gly-Pro-Ala | C₁₀H₁₇N₃O₄ | CID 7276371 - PubChem [pubchem.ncbi.nlm.nih.gov]
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